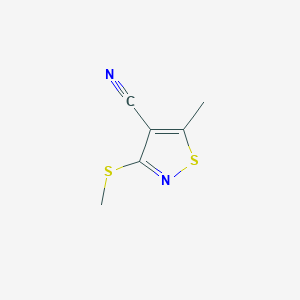

5-甲基-3-(甲硫基)-4-异噻唑碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

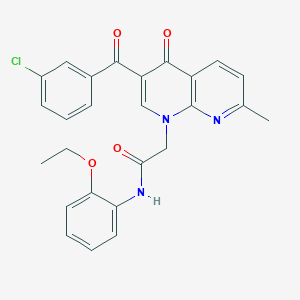

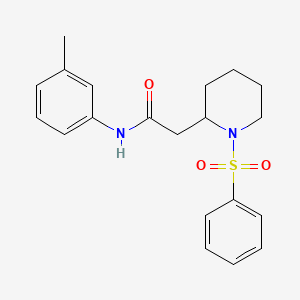

The compound 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical of interest due to its potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied, which can give insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves reactions with various alkylants and can lead to the formation of different structures depending on the reagents used . Additionally, the preparation of isothiazoles substituted at the 5-position can be achieved by treating methylsulphonyl compounds with appropriate bases, which may also be applicable to the synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile has been characterized using techniques such as FT-IR, X-ray diffraction, and density functional theory (DFT) calculations . These studies provide information on the geometrical parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the behavior of the molecule under different conditions.

Chemical Reactions Analysis

The reactivity of the methylsulfanyl group in related compounds has been explored through various chemical reactions. For instance, the interaction between cyano-triazines and methylsulfanyl-triazol-amines has been studied, showing that the methylsulfanyl group remains intact during the synthesis process . This suggests that the methylsulfanyl group in 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile may also exhibit stability under certain reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing methylsulfanyl groups and isothiazole rings can be inferred from studies on similar molecules. For example, the vibrational wavenumbers and MEP maps indicate the presence of negative regions localized over the sulfur atoms, which could be a site for nucleophilic attack . The stability of the methylsulfanyl group during synthesis and its potential role in bonding are also important aspects of the compound's chemical behavior .

科学研究应用

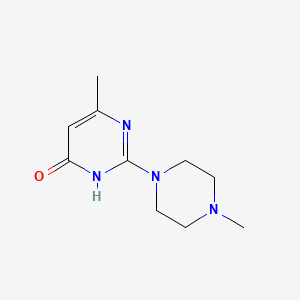

抗病毒活性

异噻唑衍生物,包括与 5-甲基-3-(甲硫基)-4-异噻唑碳腈 相似的化合物,已因其抗病毒特性而被广泛研究。这些化合物已显示出对广谱病毒的显着活性。例如,异噻唑衍生物已证明对小核糖核酸病毒、人类鼻病毒 (HRV) 血清型、肠道病毒,甚至在某些情况下对单纯疱疹病毒 1 型 (HSV-1) 具有显着的抗病毒作用。这些衍生物的结构、拓扑和振动特性有助于它们快速穿过生物膜,增强其抗病毒活性。此外,它们的有效性可以与连接到异噻唑环的不同取代基相关,这会影响它们与病毒成分的反应性和相互作用 (Romani 等人,2015), (Cutrì 等人,2002), (Garozzo 等人,2000)。

HIV 复制抑制

对异噻唑衍生物的研究还发现了它们作为 HIV 复制抑制剂的潜力。该类别中的特定化合物已在基于细胞的分析中抑制了 HIV-1 和 HIV-2 的复制,证明了对宿主细胞无毒的有效浓度。这表明了一种有希望的新型抗逆转录病毒药物的开发途径,该药物可以补充现有的疗法,为进一步研究其作用机制和临床应用潜力奠定基础 (Cutrì 等人,2004)。

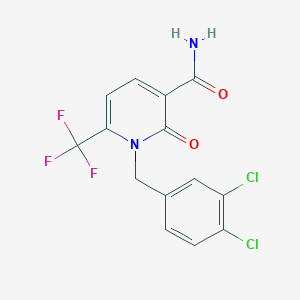

合成应用

除了它们的生物活性之外,异噻唑衍生物还因其合成用途而被探索。已经开发出利用这些化合物独特的化学性质的新型合成方法。例如,已经建立了合成二氢-1,2,4-三唑和 2-吡啶酮的新途径,证明了异噻唑衍生物作为有机合成中中间体的多功能性。这些方法突出了用具有显着药理活性的复杂有机分子进行创造的潜力,进一步拓宽了药物化学研究和开发的范围 (Toyooka & Kubota,1988), (Mathews 等人,2008)。

属性

IUPAC Name |

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRQKXBJUUQKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)

![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)